An In-depth Technical Guide on the Putative Dopamine Transporter Inhibitor 4-Bromo-GBR
An In-depth Technical Guide on the Putative Dopamine Transporter Inhibitor 4-Bromo-GBR
Disclaimer: The compound "4-Bromo-GBR" is not a recognized chemical entity with established data in the public domain. This guide is based on the hypothetical structure of 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, an analogue of the well-characterized dopamine transporter (DAT) inhibitor, GBR 12909. The properties and experimental details described herein are extrapolated from structure-activity relationship (SAR) studies of related GBR analogues and general pharmacological testing protocols.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. Its modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse. The GBR series of compounds, typified by GBR 12909, are potent and selective inhibitors of the DAT. This guide explores the chemical structure, predicted properties, and hypothetical experimental evaluation of "4-Bromo-GBR," a putative analogue of GBR 12909 where the 4-fluoro substituents on the diphenylmethyl moiety are replaced with bromine.
Chemical Structure and Properties
The hypothesized chemical structure of 4-Bromo-GBR is 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
IUPAC Name: 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine
Molecular Formula: C34H36Br2N2O
Molecular Weight: 664.47 g/mol
Predicted Properties: Based on the structure-activity relationships of GBR 12909 analogues, the substitution of fluorine with the larger and more lipophilic bromine atoms at the 4-position of the phenyl rings is expected to influence its binding affinity and selectivity for the dopamine, norepinephrine (NET), and serotonin (SERT) transporters. Halogen substitution on the diphenylmethyl moiety is a common strategy in the design of DAT inhibitors. While direct data is unavailable, it is plausible that 4-Bromo-GBR would retain high affinity for the DAT.
Predicted Pharmacological Profile
The pharmacological profile of 4-Bromo-GBR is predicted based on the known properties of GBR 12909 and its analogues. GBR 12909 is a potent and selective dopamine reuptake inhibitor.
Table 1: Predicted Monoamine Transporter Binding Affinities (Ki, nM) for 4-Bromo-GBR in comparison to GBR 12909.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| GBR 12909 | ~1-5 | >500 | >500 | >100 | >100 |
| 4-Bromo-GBR (Predicted) | 5-20 | >500 | >500 | >25 | >25 |
Note: The values for 4-Bromo-GBR are hypothetical and extrapolated from general SAR trends of GBR analogues. The larger bromine atoms may introduce steric hindrance, potentially slightly decreasing the affinity for DAT compared to the fluoro-substituted GBR 12909.
Experimental Protocols
The following are detailed methodologies for the synthesis and in vitro evaluation of a compound like 4-Bromo-GBR.
Synthesis of 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine
The synthesis of 4-Bromo-GBR can be approached by adapting established procedures for GBR 12909 and its analogues. A plausible synthetic route is outlined below:
Step 1: Synthesis of bis(4-bromophenyl)methanol
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To a solution of 4-bromobenzaldehyde in a suitable solvent like tetrahydrofuran (THF), add a Grignard reagent prepared from 4-bromobromobenzene and magnesium turnings at 0 °C.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford bis(4-bromophenyl)methanol.
Step 2: Synthesis of 1-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazine
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React 1-(2-hydroxyethyl)piperazine with 1-bromo-3-phenylpropane in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile.
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Heat the reaction mixture at reflux until the starting materials are consumed (monitored by TLC).
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After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography to yield 1-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazine.
Step 3: Synthesis of 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (4-Bromo-GBR)
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To a solution of bis(4-bromophenyl)methanol in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride at 0 °C to form the corresponding benzhydryl chloride in situ.
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In a separate flask, prepare a solution of 1-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazine and a non-nucleophilic base (e.g., proton sponge) in an anhydrous solvent like dichloromethane.
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Add the freshly prepared bis(4-bromophenyl)methyl chloride solution to the piperazine solution at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion.
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Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the final compound, 4-Bromo-GBR.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of 4-Bromo-GBR for the dopamine transporter using [³H]WIN 35,428 as the radioligand.
Materials:
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Rat striatal tissue or cells expressing the human dopamine transporter.
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[³H]WIN 35,428 (specific activity ~80 Ci/mmol).
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Unlabeled GBR 12909 (for non-specific binding determination).
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Test compound (4-Bromo-GBR).
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Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
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Wash buffer: 50 mM Tris-HCl, pH 7.4.
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Scintillation cocktail.
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96-well plates, filter mats, and a microplate scintillation counter.
Procedure:
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Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
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Assay Setup: In a 96-well plate, add in triplicate:
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Total Binding: Assay buffer, [³H]WIN 35,428 (final concentration ~0.5 nM), and membrane preparation.
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Non-specific Binding: Unlabeled GBR 12909 (final concentration ~10 µM), [³H]WIN 35,428, and membrane preparation.
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Competition: A range of concentrations of 4-Bromo-GBR, [³H]WIN 35,428, and membrane preparation.
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Incubation: Incubate the plate at room temperature for 60-90 minutes.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer.
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Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Dopamine Uptake Assay
This assay measures the ability of 4-Bromo-GBR to inhibit the uptake of [³H]dopamine into synaptosomes.
Materials:
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Rat striatal tissue.
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[³H]Dopamine (specific activity ~30-60 Ci/mmol).
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Nomifensine or cocaine (for non-specific uptake determination).
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Test compound (4-Bromo-GBR).
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Krebs-Ringer-HEPES buffer (KRH buffer): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.5 mM ascorbic acid, and 10 µM pargyline, pH 7.4.
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Scintillation cocktail.
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Filtration apparatus and glass fiber filters.
Procedure:
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Synaptosome Preparation: Homogenize fresh rat striatum in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (P2 fraction) in KRH buffer.
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Assay Setup: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of 4-Bromo-GBR or vehicle for 10 minutes at 37°C. For non-specific uptake, use a saturating concentration of nomifensine or cocaine.
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Uptake Initiation: Initiate the uptake by adding [³H]dopamine (final concentration ~10-20 nM).
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Incubation: Incubate for 5-10 minutes at 37°C.
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Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold KRH buffer.
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Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
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Data Analysis: Determine the amount of specific uptake by subtracting the non-specific uptake from the total uptake. Calculate the percentage inhibition of dopamine uptake for each concentration of 4-Bromo-GBR. Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflows
Dopamine Transporter Signaling Pathway
Inhibition of the dopamine transporter by compounds like 4-Bromo-GBR leads to an increase in the extracellular concentration of dopamine. This elevated dopamine level enhances the activation of postsynaptic and presynaptic dopamine receptors, leading to a cascade of intracellular signaling events.
Caption: Dopamine Transporter Inhibition Signaling Pathway.
Experimental Workflow for Characterizing a Novel DAT Inhibitor
The following diagram illustrates a typical workflow for the preclinical characterization of a novel dopamine transporter inhibitor like 4-Bromo-GBR.
Caption: Experimental Workflow for a Novel DAT Inhibitor.
Conclusion
This technical guide provides a comprehensive overview of the hypothesized compound "4-Bromo-GBR," based on its structural similarity to the known dopamine transporter inhibitor GBR 12909. While no direct experimental data exists for this specific molecule, the provided information on its predicted properties, potential synthetic routes, and detailed experimental protocols for its evaluation offers a solid foundation for researchers and drug development professionals interested in exploring novel GBR analogues. The structure-activity relationships of related compounds suggest that 4-Bromo-GBR would likely be a potent and selective dopamine transporter inhibitor, warranting further investigation into its therapeutic potential. It is imperative that any future research on this or similar compounds begins with a de novo synthesis and thorough in vitro and in vivo characterization to validate the hypotheses presented in this guide.
